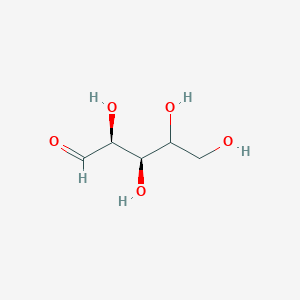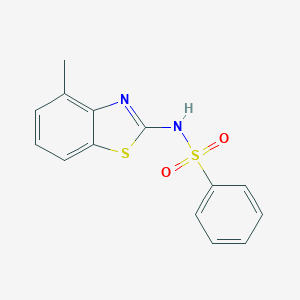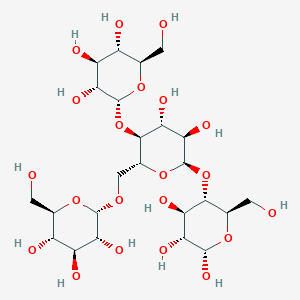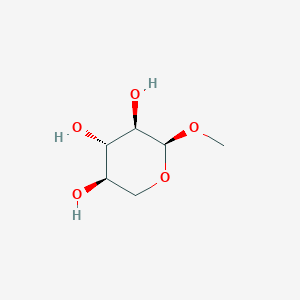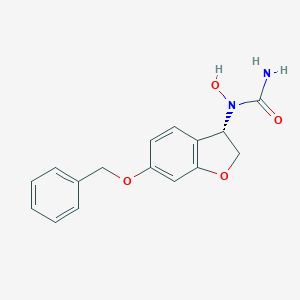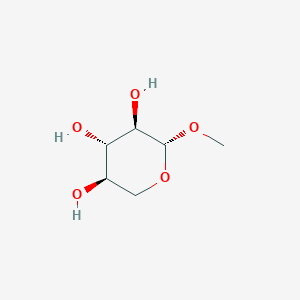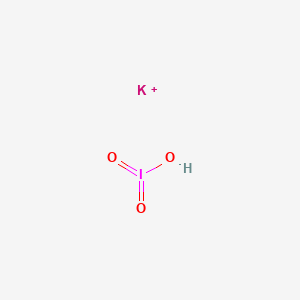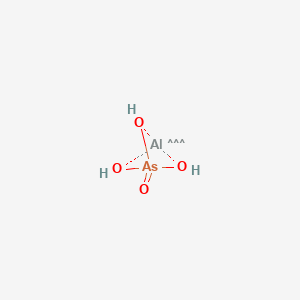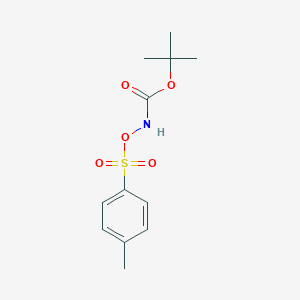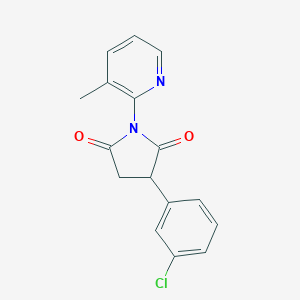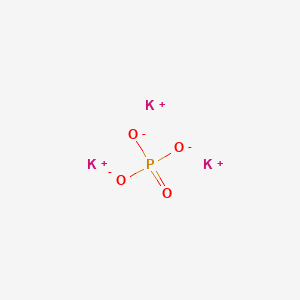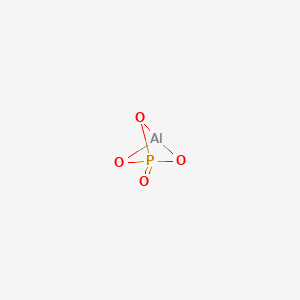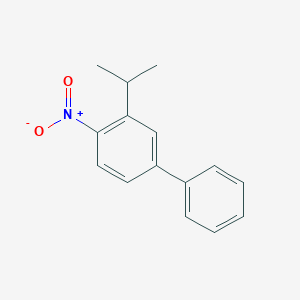
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is a chemical compound that is widely used in scientific research. It is a member of the biphenyl family of compounds and is also known by its chemical formula, C15H15NO2. This compound is of great interest to researchers due to its unique properties and potential applications in a variety of fields.
Mécanisme D'action
The mechanism of action of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is not fully understood. However, it is believed that the compound binds to metal ions through coordination of the nitro group to the metal center. This binding results in a conformational change in the molecule, which leads to the emission of fluorescence.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in lab experiments is its high selectivity for certain metal ions. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in low concentration samples.
Orientations Futures
There are several future directions for the use of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound in the development of new sensors for the detection of metal ions in real-time. Additionally, there is potential for the use of this compound in the development of new materials with unique optical and electronic properties.
Méthodes De Synthèse
The synthesis of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl can be achieved through a variety of methods. One such method involves the reaction of 4-nitrobenzaldehyde with isopropylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields.
Applications De Recherche Scientifique
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl has been extensively studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and mercury, and emit fluorescence upon binding. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Propriétés
Numéro CAS |
127502-68-5 |
|---|---|
Nom du produit |
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl |
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-nitro-4-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15NO2/c1-11(2)14-10-13(8-9-15(14)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clé InChI |
PAJCYCRYYXXXOM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Synonymes |
3-ISOPROPYL-4-NITROBIPHENYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



